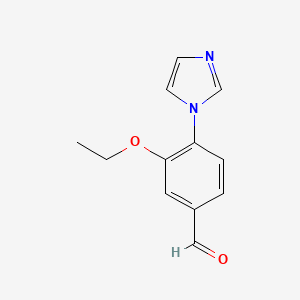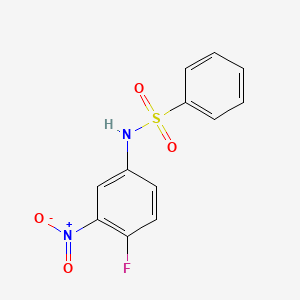![molecular formula C14H12O B8792179 2-[(E)-2-phenylethenyl]phenol](/img/structure/B8792179.png)
2-[(E)-2-phenylethenyl]phenol
Übersicht
Beschreibung
2-[(E)-2-phenylethenyl]phenol is a type of stilbene compound characterized by the presence of hydroxyl groups attached to the stilbene backbone. Stilbenes are a group of compounds with a 1,2-diphenylethene structure, and hydroxystilbenes are known for their significant biological activities. One of the most well-known hydroxystilbenes is resveratrol, which is found in grapes, peanuts, berries, and red wine. 2-[(E)-2-phenylethenyl]phenols have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
2-[(E)-2-phenylethenyl]phenols can be synthesized through various methods, including:
Wittig Reaction: This method involves the reaction of benzyl bromide with phosphonate to form the desired stilbene compound.
Horner–Wadsworth–Emmons (HWE) Olefination: This method is similar to the Wittig reaction but uses different reagents to achieve the same result.
Perkin Aldol Condensation: This method involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base.
Transition Metal Coupling: Methods such as Mizoroki–Heck, Negishi, Stille, Sonogashira, and Suzuki coupling reactions are used to synthesize stilbenes.
Industrial production methods often involve large-scale synthesis using these techniques to produce hydroxystilbenes in sufficient quantities for research and commercial use.
Analyse Chemischer Reaktionen
2-[(E)-2-phenylethenyl]phenols undergo various chemical reactions, including:
Reduction: Reduction reactions can convert hydroxystilbenes to their corresponding dihydro derivatives.
Substitution: 2-[(E)-2-phenylethenyl]phenols can undergo substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions include quinone methides, dihydro derivatives, and substituted stilbenes .
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-phenylethenyl]phenols have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of hydroxystilbenes involves their interaction with various molecular targets and pathways. For example, resveratrol exerts its effects by modulating the activity of enzymes like tyrosinase, which is involved in melanin synthesis . It also affects signaling pathways related to oxidative stress and inflammation, thereby providing antioxidant and anti-inflammatory benefits .
Vergleich Mit ähnlichen Verbindungen
2-[(E)-2-phenylethenyl]phenols can be compared with other similar compounds, such as:
Resveratrol: A well-known hydroxystilbene with significant health benefits.
Pterostilbene: A dimethoxy analog of resveratrol with improved bioavailability and pharmacokinetic properties.
Oxyresveratrol: Another hydroxystilbene with potent inhibitory effects on tyrosinase activity.
These compounds share similar structures but differ in their specific functional groups and biological activities, making each unique in its applications and benefits.
Eigenschaften
Molekularformel |
C14H12O |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-(2-phenylethenyl)phenol |
InChI |
InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H |
InChI-Schlüssel |
AYPZAZPOYROADP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-(4-morpholinyl)-](/img/structure/B8792120.png)






![2-(Benzylsulfanyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8792169.png)



![Ethyl [(2,3-dimethylphenyl)oxy]acetate](/img/structure/B8792194.png)
